molecular formula C19H21ClN2O4S B2788818 4-chloro-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954655-64-2

4-chloro-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No. B2788818
CAS RN: 954655-64-2
M. Wt: 408.9
InChI Key: XUJHGMTWPXGRIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as CES-101 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of CES-101 involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. By inhibiting CAIX, CES-101 disrupts the pH balance in the tumor microenvironment, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CES-101 has been found to have anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro. In addition, CES-101 has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of CES-101 is its low toxicity profile, which makes it a potential candidate for further development as a therapeutic agent. However, one limitation of CES-101 is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

For research on CES-101 include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in animal models of pain, inflammation, and cancer. In addition, further studies are needed to elucidate the mechanism of action of CES-101 and to identify potential drug targets for its use in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of CES-101 involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid followed by the addition of methylamine. The resulting product is then purified through column chromatography to obtain CES-101 in its pure form.

Scientific Research Applications

CES-101 has been studied for its potential applications in the field of medicinal chemistry. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. CES-101 has also been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

4-chloro-N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-2-26-17-7-5-16(6-8-17)22-13-14(11-19(22)23)12-21-27(24,25)18-9-3-15(20)4-10-18/h3-10,14,21H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJHGMTWPXGRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

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